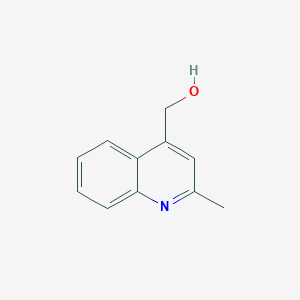

(2-Methylquinolin-4-yl)methanol

Description

BenchChem offers high-quality (2-Methylquinolin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylquinolin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDWQNXETQDJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436148 | |

| Record name | (2-methylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4939-28-0 | |

| Record name | (2-methylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Methylquinolin-4-yl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylquinolin-4-yl)methanol, a quinoline derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active compounds. This technical guide provides a thorough examination of the chemical properties, synthesis, and potential biological relevance of (2-Methylquinolin-4-yl)methanol. Detailed experimental protocols for its synthesis and purification are presented, alongside a comprehensive summary of its physicochemical properties. Furthermore, this guide explores a plausible signaling pathway through which quinoline derivatives may exert their anticancer effects, offering a basis for further investigation into the therapeutic potential of this compound.

Chemical Properties

(2-Methylquinolin-4-yl)methanol is a solid organic compound with the chemical formula C₁₁H₁₁NO.[1] It is characterized by a quinoline core structure, substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position.

Physicochemical Data

A summary of the key physicochemical properties of (2-Methylquinolin-4-yl)methanol is provided in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 4939-28-0 | [1] |

| IUPAC Name | (2-methylquinolin-4-yl)methanol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 143-148 °C | BIOSYNCE |

| Boiling Point | 337.3 ± 27.0 °C at 760 mmHg | BIOSYNCE |

| Density | 1.2 ± 0.1 g/cm³ | BIOSYNCE |

| Solubility | Soluble in common organic solvents such as ethanol, acetone, and chloroform; insoluble in water. | BIOSYNCE |

| pKa (Acidity Coefficient) | 13.46 ± 0.10 (Predicted) | BIOSYNCE |

| Flash Point | 157.8 ± 23.7 °C | BIOSYNCE |

Spectral Data

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, and signals for the methylene and hydroxyl protons of the methanol substituent. The ¹³C NMR spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, with the chemical shifts being influenced by their electronic environment. Theoretical and experimental chemical shift values for similar quinoline derivatives can be used for comparison.[3]

The IR spectrum of (2-Methylquinolin-4-yl)methanol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Other significant peaks would include C-H stretching vibrations of the aromatic and methyl groups, and C=C and C=N stretching vibrations characteristic of the quinoline ring system.

Mass spectrometry data for (2-Methylquinolin-4-yl)methanol shows a predicted [M+H]⁺ peak at m/z 174.09134.[4] The fragmentation pattern would likely involve the loss of the hydroxyl group or the entire hydroxymethyl substituent.

Experimental Protocols

The following protocols provide generalized procedures for the synthesis and purification of (2-Methylquinolin-4-yl)methanol, based on established chemical transformations for similar compounds.

Synthesis of (2-Methylquinolin-4-yl)methanol via Reduction of 2-Methylquinoline-4-carbaldehyde

A common and effective method for the synthesis of (2-Methylquinolin-4-yl)methanol is the reduction of the corresponding aldehyde, 2-methylquinoline-4-carbaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄).[5][6]

Materials:

-

2-Methylquinoline-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable alcohol solvent)

-

Deionized water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate (for workup)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-methylquinoline-4-carbaldehyde in methanol at room temperature.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Methylquinolin-4-yl)methanol.

Purification

The crude product can be purified by column chromatography followed by recrystallization to obtain a high-purity sample.

Materials:

-

Silica gel (or alumina)

-

Hexane

-

Ethyl acetate

-

Triethylamine (optional, to prevent streaking of the basic quinoline compound on silica gel)[7]

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.[8]

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to facilitate the separation of the product from impurities.[9]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Procedure:

-

Dissolution: Dissolve the purified product from column chromatography in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a solvent mixture).

-

Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.[10]

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[11][12] While the specific mechanism of action for (2-Methylquinolin-4-yl)methanol has not been elucidated, many quinoline-based compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.[13][14]

Plausible Signaling Pathway: Induction of Apoptosis

A potential mechanism of action for quinoline derivatives as anticancer agents involves the induction of apoptosis, or programmed cell death. This can be triggered through the intrinsic (mitochondrial) pathway. Quinoline compounds may induce cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.

Below is a Graphviz diagram illustrating a simplified, plausible signaling pathway for the induction of apoptosis by a generic quinoline derivative, which could be applicable to (2-Methylquinolin-4-yl)methanol.

Conclusion

(2-Methylquinolin-4-yl)methanol is a compound of significant interest due to its quinoline scaffold, a common feature in many pharmacologically active molecules. This guide has provided a detailed overview of its chemical properties, along with robust, adaptable protocols for its synthesis and purification. The exploration of a plausible signaling pathway for its potential anticancer activity highlights the need for further research to fully understand its biological effects and therapeutic potential. The information presented herein serves as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

References

- 1. (2-Methylquinolin-4-yl)methanol | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. tsijournals.com [tsijournals.com]

- 4. PubChemLite - (2-methylquinolin-4-yl)methanol (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijmphs.com [ijmphs.com]

An In-depth Technical Guide to the Synthesis of (2-Methylquinolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-Methylquinolin-4-yl)methanol, a valuable quinoline derivative in medicinal chemistry and drug discovery. This document details the core synthetic strategies, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

(2-Methylquinolin-4-yl)methanol, also known as 2-methyl-4-hydroxymethylquinoline, is a heterocyclic compound of significant interest due to the prevalence of the quinoline scaffold in a wide array of biologically active molecules. Its synthesis is a key step in the development of novel therapeutic agents. This guide will focus on a robust and well-documented two-step synthetic route: the synthesis of the precursor 2-methylquinoline-4-carboxylic acid via the Pfitzinger reaction, followed by its reduction to the target primary alcohol.

Core Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of (2-Methylquinolin-4-yl)methanol involves two key transformations:

-

Pfitzinger Reaction: Synthesis of 2-methylquinoline-4-carboxylic acid from isatin and acetone.

-

Reduction: Conversion of the carboxylic acid to the corresponding primary alcohol using a powerful reducing agent.

This pathway is advantageous due to the ready availability of the starting materials and the generally high yields achieved in both steps.

Pathway 1: Pfitzinger Reaction followed by Reduction

This pathway is the most extensively documented and reliable method for preparing (2-Methylquinolin-4-yl)methanol.

Technical Guide: (2-Methylquinolin-4-yl)methanol (CAS 4939-28-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylquinolin-4-yl)methanol, identified by CAS number 4939-28-0, is a quinoline derivative with potential applications in medicinal chemistry and organic synthesis. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, including those with antimicrobial and anticancer properties.[1][2] This technical guide provides a summary of the available physicochemical data for (2-Methylquinolin-4-yl)methanol, along with representative experimental protocols for its synthesis and biological evaluation based on established methodologies for analogous quinoline derivatives.

Physicochemical Properties

A summary of the key physicochemical properties for (2-Methylquinolin-4-yl)methanol is presented in Table 1. This data has been aggregated from publicly available chemical databases.[3][4]

Table 1: Physicochemical Data for (2-Methylquinolin-4-yl)methanol

| Property | Value | Source |

| CAS Number | 4939-28-0 | [3] |

| Molecular Formula | C₁₁H₁₁NO | [3][4] |

| Molecular Weight | 173.21 g/mol | [3][4] |

| IUPAC Name | (2-methylquinolin-4-yl)methanol | [3] |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)CO | [3] |

| InChI Key | MNDWQNXETQDJMZ-UHFFFAOYSA-N | |

| Appearance | Solid (predicted) | |

| Storage | Keep in dark place, inert atmosphere, room temperature. |

Synthesis and Characterization: Experimental Protocols

Hypothetical Synthesis of (2-Methylquinolin-4-yl)methanol

A potential synthetic pathway is outlined below, starting from the well-known Conrad-Limpach synthesis to form the quinoline core, followed by functional group manipulations.

Caption: Plausible synthetic workflow for (2-Methylquinolin-4-yl)methanol.

Experimental Protocol: Reduction of Ethyl 2-methylquinoline-4-carboxylate

This protocol is a representative example for the final reduction step to obtain the target compound.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve ethyl 2-methylquinoline-4-carboxylate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Work-up: Filter the resulting solid through a pad of celite and wash thoroughly with ethyl acetate. Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford (2-Methylquinolin-4-yl)methanol.

Characterization

The synthesized compound would be characterized by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. Expected chemical shifts for similar quinoline structures suggest characteristic signals for the quinoline ring protons, the methyl group, and the hydroxymethyl group.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition. Fragmentation patterns can provide further structural information.[6][7][8][9][10]

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound would be assessed by reversed-phase HPLC.[11][12][13][14]

Table 2: Hypothetical Analytical Data for (2-Methylquinolin-4-yl)methanol

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.5 (m, 4H, quinoline-H), 7.3 (s, 1H, quinoline-H), 4.9 (s, 2H, -CH₂OH), 2.7 (s, 3H, -CH₃), 2.5 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 158.5, 148.0, 145.0, 130.0, 129.5, 127.0, 126.0, 124.0, 122.0, 62.0, 25.0 |

| HRMS (ESI) | m/z calculated for C₁₁H₁₂NO⁺ [M+H]⁺: 174.0913; found: [Value] |

| HPLC | Purity >95% (e.g., C18 column, mobile phase: acetonitrile/water gradient, UV detection at 254 nm) |

Biological Activity and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][15][16][17][18][19][20] While specific data for (2-Methylquinolin-4-yl)methanol is not available, its structural motifs suggest it could be a candidate for such biological evaluations.

Potential Anticancer Activity

Many quinoline-based compounds exert their anticancer effects through various mechanisms, such as inhibition of tyrosine kinases (e.g., EGFR, c-Met, VEGF receptors), induction of apoptosis, and cell cycle arrest.[1][18]

Caption: Generalized signaling pathway potentially inhibited by cytotoxic quinolines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[3][21][22]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of (2-Methylquinolin-4-yl)methanol (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 3: Hypothetical Cytotoxicity Data for (2-Methylquinolin-4-yl)methanol

| Cell Line | IC₅₀ (µM) after 48h |

| MCF-7 (Breast Cancer) | [Value] |

| A549 (Lung Cancer) | [Value] |

| HCT116 (Colon Cancer) | [Value] |

Potential Antimicrobial Activity

Quinoline derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[19][20][23][24]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against bacteria.[23][24]

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of (2-Methylquinolin-4-yl)methanol in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 4: Hypothetical Antimicrobial Activity Data for (2-Methylquinolin-4-yl)methanol

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | [Value] |

| Escherichia coli | [Value] |

| Pseudomonas aeruginosa | [Value] |

| Candida albicans | [Value] |

Safety Information

Based on available supplier data, (2-Methylquinolin-4-yl)methanol is associated with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319/H320: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.[2]

Conclusion

(2-Methylquinolin-4-yl)methanol is a quinoline derivative with potential for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a framework based on established methodologies for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate its chemical and biological properties.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. biosynce.com [biosynce.com]

- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-Methylquinolin-4-yl)methanol | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. benchchem.com [benchchem.com]

- 12. investigacion.unirioja.es [investigacion.unirioja.es]

- 13. researchgate.net [researchgate.net]

- 14. glsciences.eu [glsciences.eu]

- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2-Methylquinolin-4-yl)methanol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Methylquinolin-4-yl)methanol (C11H11NO). Due to the limited availability of experimentally-derived spectra for this specific compound in public-domain literature and databases, this document focuses on presenting predicted data and the empirical data of closely related structural analogs. This comparative approach offers valuable insights into the expected spectroscopic characteristics, aiding in the identification, characterization, and quality control of (2-Methylquinolin-4-yl)methanol in a research and development setting.

Predicted Spectroscopic Data

Mass Spectrometry

Predicted collision cross-section (CCS) values offer insights into the molecule's size and shape in the gas phase, which is valuable for ion mobility-mass spectrometry techniques.

Table 1: Predicted Collision Cross Section (CCS) Data for (2-Methylquinolin-4-yl)methanol Adducts [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.09134 | 135.0 |

| [M+Na]⁺ | 196.07328 | 144.6 |

| [M-H]⁻ | 172.07678 | 137.4 |

| [M+NH₄]⁺ | 191.11788 | 154.9 |

| [M+K]⁺ | 212.04722 | 140.9 |

| [M+H-H₂O]⁺ | 156.08132 | 128.8 |

| [M+HCOO]⁻ | 218.08226 | 156.3 |

| [M+CH₃COO]⁻ | 232.09791 | 179.1 |

| [M+Na-2H]⁻ | 194.05873 | 143.7 |

| [M]⁺ | 173.08351 | 135.3 |

| [M]⁻ | 173.08461 | 135.3 |

Spectroscopic Data of Structural Analogs

The following sections present experimental spectroscopic data for compounds structurally related to (2-Methylquinolin-4-yl)methanol. These analogs provide a basis for predicting the spectral features of the target compound.

2-Methylquinolin-4-ol

2-Methylquinolin-4-ol is a tautomeric isomer of 2-methyl-1H-quinolin-4-one and provides a close comparison for the quinoline core.

Table 2: Spectroscopic Data for 2-Methylquinolin-4-ol [2]

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| ¹H NMR | Data available through SpectraBase |

| ¹³C NMR | Data available through SpectraBase |

| Mass Spectrometry (GC-MS) m/z | 159, 130, 131 |

| IR Spectroscopy | Data available through SpectraBase (FTIR, ATR-IR) |

2-Quinolinemethanol

This analog lacks the methyl group at the 2-position, allowing for the assessment of the methyl group's influence on the spectra.

Table 3: Spectroscopic Data for 2-Quinolinemethanol [3]

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Mass Spectrometry (GC-MS) m/z | 159, 158, 130, 129, 77 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of quinoline derivatives. These protocols can be adapted for the analysis of (2-Methylquinolin-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.[4]

-

For quantitative NMR (qHNMR), a precise concentration and an internal standard are required.[5]

-

-

Instrument Setup :

-

The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to optimize homogeneity and achieve sharp, symmetrical peaks.[4]

-

-

¹H NMR Spectrum Acquisition :

-

¹³C NMR Spectrum Acquisition :

-

Data Processing :

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

Phase and baseline corrections are applied.

-

The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

For solid samples like (2-Methylquinolin-4-yl)methanol, the following methods are common:

-

Thin Solid Film Method :

-

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

-

Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[6]

-

-

Potassium Bromide (KBr) Pellet Method :

-

Mix a small amount of the solid sample with dry KBr powder.

-

Grind the mixture to a fine powder.

-

Press the powder under high pressure in a die to form a transparent disk.[7]

-

Place the KBr disk in the sample holder for analysis.

-

-

Nujol Mull Method :

Mass Spectrometry (MS)

A general protocol for the mass spectrometric analysis of organic compounds is as follows:

-

Sample Preparation :

-

Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[9]

-

Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[9]

-

Ensure the final solution is free of any particulate matter by filtration if necessary.[9]

-

-

Ionization :

-

The sample is introduced into the ion source of the mass spectrometer. Common ionization techniques for such molecules include:

-

Electron Ionization (EI) : The sample is vaporized and bombarded with a high-energy electron beam, leading to ionization and often extensive fragmentation.[10][11]

-

Electrospray Ionization (ESI) : The sample solution is sprayed through a charged capillary, forming ionized droplets from which the analyte ions are desolvated. This is a softer ionization technique, often resulting in the observation of the molecular ion.[9]

-

-

-

Mass Analysis :

-

Detection :

-

The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.[11]

-

UV-Vis Spectroscopy

A general procedure for obtaining a UV-Vis spectrum of a quinoline derivative is:

-

Sample Preparation :

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or n-hexane).[13]

-

Dilute the stock solution to a final concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1 AU), for example, 1 x 10⁻⁵ M.[13]

-

-

Spectrum Acquisition :

-

Record a baseline spectrum of the solvent using a cuvette.

-

Fill a cuvette with the sample solution and place it in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.[14]

-

The wavelengths of maximum absorbance (λmax) are identified.

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like (2-Methylquinolin-4-yl)methanol.

Caption: General workflow for synthesis and spectroscopic characterization.

References

- 1. PubChemLite - (2-methylquinolin-4-yl)methanol (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 2. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]

- 14. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: (2-Methylquinolin-4-yl)methanol

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for (2-Methylquinolin-4-yl)methanol

Executive Summary

This technical guide aims to provide a thorough analysis of the mechanism of action for the compound (2-Methylquinolin-4-yl)methanol. Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific data pertaining to the biological activities and molecular mechanisms of this particular chemical entity. While the broader class of quinoline derivatives has been a subject of extensive research, leading to the development of various therapeutic agents, (2-Methylquinolin-4-yl)methanol itself remains largely uncharacterized in the public domain. This document summarizes the available information on the compound and related quinoline structures, highlighting the current knowledge gap and suggesting potential avenues for future research.

Introduction to (2-Methylquinolin-4-yl)methanol

(2-Methylquinolin-4-yl)methanol is a heterocyclic organic compound with the chemical formula C₁₁H₁₁NO. It belongs to the quinoline family, a class of compounds known for their wide range of biological activities. The structure consists of a quinoline ring system with a methyl group at position 2 and a hydroxymethyl group at position 4.

Chemical Structure:

Review of Available Data

A systematic search of prominent scientific databases, including PubChem, has revealed basic physicochemical properties and safety information for (2-Methylquinolin-4-yl)methanol[1][2]. However, there is a notable absence of published studies detailing its specific mechanism of action, biological targets, or any associated signaling pathways.

While direct information is scarce, the broader family of quinoline derivatives has been investigated for various therapeutic applications, including:

-

Anticancer Activity: Numerous quinoline-based compounds have been synthesized and evaluated as potential antitumor agents. These derivatives have been shown to interact with various cellular targets, including tyrosine kinases and DNA, to exert their cytotoxic effects[3][4][5][6].

-

Antimicrobial Properties: The quinoline scaffold is a key component of several antibacterial and antifungal drugs[7][8].

-

Multidrug Resistance (MDR) Reversal: Certain quinoline derivatives have demonstrated the ability to reverse multidrug resistance in cancer cells, often by inhibiting the function of efflux pumps like P-glycoprotein[9].

It is plausible that (2-Methylquinolin-4-yl)methanol could exhibit similar biological activities, but without specific experimental data, any proposed mechanism of action would be purely speculative.

Quantitative Data

A thorough search for quantitative biological data, such as IC50 values, binding affinities, or in vivo efficacy data for (2-Methylquinolin-4-yl)methanol, did not yield any specific results. The absence of such data in the public domain prevents a quantitative assessment of its potential biological effects.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of (2-Methylquinolin-4-yl)methanol are not available in the current body of scientific literature.

Signaling Pathways

Due to the lack of research on the specific biological targets of (2-Methylquinolin-4-yl)methanol, no established signaling pathways involving this compound can be described or visualized.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:

-

Initial Biological Screening: Conduct broad-spectrum in vitro screening assays to identify potential anticancer, antimicrobial, or other biological activities.

-

Target Identification Studies: If activity is confirmed, proceed with target identification studies using techniques such as affinity chromatography, proteomics, or genetic screens to elucidate the molecular targets.

-

Mechanism of Action Studies: Once potential targets are identified, detailed mechanistic studies, including analysis of downstream signaling pathways, should be performed.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and evaluation of derivatives of (2-Methylquinolin-4-yl)methanol could provide insights into the structural requirements for biological activity.

The lack of existing data presents a unique opportunity for novel research to characterize the pharmacological profile of (2-Methylquinolin-4-yl)methanol and to explore its potential as a new therapeutic agent.

References

- 1. (2-Methylquinolin-4-yl)methanol | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - (2-methylquinolin-4-yl)methanol (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of (2-Methylquinolin-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylquinolin-4-yl)methanol is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer and antimicrobial properties. This technical guide explores the potential therapeutic targets of (2-Methylquinolin-4-yl)methanol by examining the established biological activities of structurally related quinoline compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential mechanisms of action and therapeutic targets based on the known activities of the broader quinoline class. This guide also provides detailed experimental protocols for key assays relevant to the evaluation of such compounds and presents hypothetical data to illustrate potential biological activity.

Introduction

The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved therapeutic agents. The fusion of a benzene and a pyridine ring provides a versatile template for chemical modifications, leading to a diverse range of biological activities. Derivatives of quinoline have been shown to interact with various biological targets, leading to their investigation as potential treatments for cancer, infectious diseases, and inflammatory disorders. (2-Methylquinolin-4-yl)methanol, with its characteristic 2-methyl and 4-methanol substitutions on the quinoline ring, represents an intriguing candidate for further investigation. This guide aims to provide a comprehensive overview of its potential therapeutic applications by analyzing the established pharmacology of related compounds.

Potential Therapeutic Areas and Targets

Based on the activities of analogous quinoline-containing molecules, (2-Methylquinolin-4-yl)methanol and its derivatives may exhibit efficacy in the following therapeutic areas:

-

Oncology: As anticancer agents.

-

Infectious Diseases: As antimicrobial (antibacterial and antifungal) agents.

Anticancer Activity: Potential Targets and Signaling Pathways

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell growth and proliferation, induction of apoptosis, and interference with DNA replication.

Potential Anticancer Targets:

-

Protein Kinases: Many quinoline-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. Potential kinase targets include:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism.

-

Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth and angiogenesis.

-

-

Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerases leads to DNA damage and apoptosis in cancer cells.

-

Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization can arrest the cell cycle and induce apoptosis.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical mechanism by which (2-Methylquinolin-4-yl)methanol could inhibit the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based anticancer agents.

Antimicrobial Activity: Potential Targets

Quinolone antibiotics are a well-established class of antibacterial agents. The core quinoline structure is crucial for their activity.

Potential Antimicrobial Targets:

-

DNA Gyrase (Bacterial Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication in bacteria.

Data Presentation: Hypothetical Biological Activity

The following tables summarize hypothetical quantitative data for the biological activity of (2-Methylquinolin-4-yl)methanol, based on activities reported for structurally similar quinoline derivatives. Note: This data is for illustrative purposes only and has not been experimentally determined for this specific compound.

Table 1: Hypothetical Anticancer Activity (IC50 in µM)

| Cancer Cell Line | (2-Methylquinolin-4-yl)methanol | Doxorubicin (Control) |

| MCF-7 (Breast) | 15.2 | 0.8 |

| A549 (Lung) | 22.5 | 1.2 |

| HeLa (Cervical) | 18.9 | 0.9 |

| HepG2 (Liver) | 25.1 | 1.5 |

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Microbial Strain | (2-Methylquinolin-4-yl)methanol | Ciprofloxacin (Control) |

| Staphylococcus aureus | 8 | 1 |

| Escherichia coli | 16 | 0.5 |

| Pseudomonas aeruginosa | 32 | 2 |

| Candida albicans | >64 | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments that would be essential for evaluating the therapeutic potential of (2-Methylquinolin-4-yl)methanol.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of (2-Methylquinolin-4-yl)methanol in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Protocol:

-

Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of (2-Methylquinolin-4-yl)methanol.

-

Incubation: Incubate the reaction at the optimal temperature for the specific kinase.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Bacterial DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of (2-Methylquinolin-4-yl)methanol.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Data Analysis: Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition and calculate the IC50 value.

Conclusion

While direct experimental evidence for the therapeutic targets of (2-Methylquinolin-4-yl)methanol is currently limited, the extensive research on the quinoline scaffold provides a strong foundation for predicting its potential as an anticancer and antimicrobial agent. The plausible mechanisms of action involve the inhibition of key cellular machinery such as protein kinases, topoisomerases, and DNA gyrase. The experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this compound's biological activities. Further in-depth studies, including synthesis of derivatives, in vitro and in vivo testing, and computational modeling, are warranted to fully elucidate the therapeutic potential and specific molecular targets of (2-Methylquinolin-4-yl)methanol.

In Silico Prediction of (2-Methylquinolin-4-yl)methanol Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylquinolin-4-yl)methanol is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals. In silico prediction of the physicochemical, pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and pharmacodynamic properties of novel compounds like (2-Methylquinolin-4-yl)methanol is a crucial first step in the drug discovery pipeline. This computational screening allows for the early identification of potentially promising candidates and the flagging of those with unfavorable characteristics, thereby saving significant time and resources in the preclinical development phase.

This technical guide provides a comprehensive overview of the in silico predicted properties of (2-Methylquinolin-4-yl)methanol, detailed methodologies for these predictions, and hypothetical experimental protocols for their validation.

In Silico Prediction Methodologies

A variety of computational tools and methodologies are employed to predict the properties of small molecules. For (2-Methylquinolin-4-yl)methanol, a combination of quantitative structure-activity relationship (QSAR) models, physicochemical property calculators, and ADMET prediction platforms would be utilized. Commonly used and freely accessible web-based tools include SwissADME, pkCSM, and Molinspiration.

The general workflow for the in silico prediction of (2-Methylquinolin-4-yl)methanol's properties is depicted below.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted physicochemical, ADMET, and drug-likeness properties of (2-Methylquinolin-4-yl)methanol based on established in silico models.

Physicochemical Properties

| Property | Predicted Value | Reference Tool(s) |

| Molecular Formula | C₁₁H₁₁NO | - |

| Molecular Weight | 173.21 g/mol | - |

| LogP (Octanol/Water Partition Coeff.) | 1.85 | SwissADME, pkCSM |

| Water Solubility (LogS) | -2.5 | SwissADME, pkCSM |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | SwissADME |

| Number of Rotatable Bonds | 1 | SwissADME |

| Number of Hydrogen Bond Acceptors | 2 | SwissADME |

| Number of Hydrogen Bond Donors | 1 | SwissADME |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

| Parameter | Predicted Outcome | Reference Tool(s) |

| Absorption | ||

| Human Intestinal Absorption | High | pkCSM |

| Caco-2 Permeability (logPapp) | > 0.9 cm/s | pkCSM |

| P-glycoprotein Substrate | No | SwissADME, pkCSM |

| Distribution | ||

| BBB Permeability | Yes | SwissADME, pkCSM |

| CNS Permeability | Yes | pkCSM |

| Volume of Distribution (VDss) | 0.5 L/kg | pkCSM |

| Metabolism | ||

| CYP1A2 Inhibitor | No | SwissADME, pkCSM |

| CYP2C19 Inhibitor | No | SwissADME, pkCSM |

| CYP2C9 Inhibitor | Yes | SwissADME, pkCSM |

| CYP2D6 Inhibitor | No | SwissADME, pkCSM |

| CYP3A4 Inhibitor | Yes | SwissADME, pkCSM |

| Excretion | ||

| Total Clearance | 0.6 L/h/kg | pkCSM |

| Toxicity | ||

| AMES Toxicity | No | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| Hepatotoxicity | Yes | pkCSM |

| Skin Sensitization | No | pkCSM |

Drug-Likeness and Bioactivity Score

| Parameter | Predicted Outcome | Reference Tool(s) |

| Drug-Likeness Rules | ||

| Lipinski's Rule of Five | 0 Violations | SwissADME |

| Ghose Filter | 0 Violations | SwissADME |

| Veber Rule | 0 Violations | SwissADME |

| Egan Rule | 0 Violations | SwissADME |

| Muegge Rule | 0 Violations | SwissADME |

| Bioactivity Score | ||

| GPCR Ligand | -0.15 | Molinspiration |

| Ion Channel Modulator | -0.20 | Molinspiration |

| Kinase Inhibitor | 0.10 | Molinspiration |

| Nuclear Receptor Ligand | -0.35 | Molinspiration |

| Protease Inhibitor | -0.25 | Molinspiration |

| Enzyme Inhibitor | 0.18 | Molinspiration |

Potential Biological Targets and Signaling Pathways

Based on the known biological activities of quinoline derivatives, (2-Methylquinolin-4-yl)methanol could potentially exhibit anticancer or antimicrobial activities.

Anticancer Activity: EGFR Signaling Pathway

Many quinoline-based compounds have been shown to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR can block downstream signaling pathways like the PI3K-Akt and MAPK pathways, leading to reduced cell proliferation and survival.

Antimicrobial Activity: Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Quinolone antibiotics are well-known for their inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By targeting these enzymes, (2-Methylquinolin-4-yl)methanol could potentially disrupt bacterial cell division and lead to cell death.

Experimental Protocols for Validation

The following are proposed experimental protocols to validate the in silico predictions for (2-Methylquinolin-4-yl)methanol.

Physicochemical Property Validation

-

LogP Determination: The octanol-water partition coefficient can be experimentally determined using the shake-flask method or by high-performance liquid chromatography (HPLC).

-

Aqueous Solubility: Solubility can be measured by adding an excess of the compound to water, stirring to equilibrium, and then quantifying the concentration of the dissolved compound using UV-Vis spectroscopy or HPLC.

In Vitro ADMET Assays

-

Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The transport of (2-Methylquinolin-4-yl)methanol across this monolayer is measured to predict intestinal absorption.

-

CYP450 Inhibition Assays: Recombinant human cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4) are incubated with the compound and a known substrate. The inhibition of substrate metabolism is measured to determine the inhibitory potential of the compound.

-

Hepatotoxicity Assay: Human hepatocyte cell lines (e.g., HepG2) are treated with varying concentrations of the compound. Cell viability is assessed using assays such as the MTT or LDH release assay to determine cytotoxic effects.

-

AMES Test: This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound. Different strains of Salmonella typhimurium are exposed to the compound, and the number of revertant colonies is counted.

Biological Activity Assays

-

Kinase Inhibition Assay (e.g., EGFR): An in vitro kinase assay can be performed using purified recombinant EGFR. The ability of (2-Methylquinolin-4-yl)methanol to inhibit the phosphorylation of a substrate peptide is measured, typically using a luminescence-based or fluorescence-based method.

-

Cell Proliferation Assay: Cancer cell lines with high EGFR expression (e.g., A549, HCT116) can be treated with the compound. The effect on cell viability and proliferation can be determined using the MTT or crystal violet assay.

-

Antibacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound against various bacterial strains (e.g., E. coli, S. aureus) can be determined using broth microdilution or agar dilution methods.

-

DNA Gyrase/Topoisomerase IV Inhibition Assay: The inhibitory effect of the compound on the supercoiling activity of purified bacterial DNA gyrase or the decatenation activity of topoisomerase IV can be measured using gel electrophoresis.

Conclusion

The in silico prediction of the properties of (2-Methylquinolin-4-yl)methanol suggests that it has a favorable drug-like profile with good predicted oral bioavailability and central nervous system penetration. While predictions indicate potential inhibition of some CYP450 enzymes and possible hepatotoxicity, which would require further investigation, the overall profile warrants further preclinical evaluation. The predicted bioactivity scores suggest potential as a kinase or enzyme inhibitor, aligning with the known activities of quinoline derivatives. The proposed experimental protocols provide a roadmap for the validation of these computational predictions and the further characterization of (2-Methylquinolin-4-yl)methanol as a potential therapeutic agent.

An In-depth Technical Guide to (2-Methylquinolin-4-yl)methanol and its Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of (2-Methylquinolin-4-yl)methanol [1]

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | (2-methylquinolin-4-yl)methanol |

| CAS Number | 4939-28-0 |

| Appearance | Solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol and other organic solvents |

| LogP | 1.7 (predicted) |

Synthesis of (2-Methylquinolin-4-yl)methanol

The synthesis of (2-Methylquinolin-4-yl)methanol can be efficiently achieved through the reduction of a suitable carbonyl precursor at the 4-position of the 2-methylquinoline scaffold. A common and effective method involves the reduction of 2-methylquinoline-4-carbaldehyde using a hydride reducing agent.

Experimental Protocol: Synthesis via Reduction of 2-Methylquinoline-4-carbaldehyde

This protocol is adapted from analogous reductions of quinoline aldehydes.

Materials:

-

2-Methylquinoline-4-carbaldehyde

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or Methanol

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-methylquinoline-4-carbaldehyde (1.0 eq) in anhydrous THF (if using LiAlH₄) or methanol (if using NaBH₄).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath.

-

For LiAlH₄: Slowly add lithium aluminum hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water and protic solvents. Handle with extreme care.

-

For NaBH₄: Add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred methanolic solution.

-

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction:

-

For LiAlH₄: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). A granular precipitate should form.

-

For NaBH₄: Carefully add water to the reaction mixture to quench the excess NaBH₄.

-

-

Workup and Extraction:

-

For LiAlH₄: Filter the granular precipitate and wash it thoroughly with diethyl ether or ethyl acetate. Collect the filtrate.

-

For NaBH₄: Remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer.

-

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude (2-Methylquinolin-4-yl)methanol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Role in Medicinal Chemistry

The quinoline scaffold is a cornerstone in drug discovery, and (2-Methylquinolin-4-yl)methanol serves as a valuable starting point for the synthesis of a diverse range of biologically active molecules. The methyl group at the 2-position and the hydroxyl group at the 4-position offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Quinoline derivatives are well-documented for their potent anticancer activities, targeting various hallmarks of cancer. While specific data for (2-Methylquinolin-4-yl)methanol is limited, numerous derivatives have shown significant efficacy against a range of cancer cell lines.

Quantitative Data for Quinoline Derivatives (Anticancer Activity)

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 2-Arylquinolines | HeLa, PC3 | 8.3 - 34.34 | [2] |

| Quinoline-based mTOR inhibitor | HL-60 | 0.064 | [3] |

| 4-(2-fluorophenoxy)quinoline derivative | HT-29, MKN-45, A549 | 0.07 - 0.22 | [2] |

| 4-Aminoquinazoline derivative | Breast Cancer Cell Lines | 2.20 - 11.90 | [4] |

| Quinoline–chalcone hybrid | MCF-7, MDA-MB-231, SKBR-3 | 0.75 - 1.05 | [5] |

Mechanism of Action in Cancer:

Quinoline derivatives exert their anticancer effects through multiple mechanisms, including:

-

Inhibition of Kinase Signaling Pathways: A significant number of quinoline-based compounds have been developed as inhibitors of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][6][7] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

-

Downregulation of Oncoproteins: Some quinoline derivatives have been shown to downregulate the expression of oncoproteins. For example, a novel quinoline derivative, 91b1, was found to exert its anticancer effect by downregulating Lumican, a proteoglycan implicated in cancer progression.

-

Induction of Apoptosis: Many quinoline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers, making it a prime target for therapeutic intervention. Quinoline-based inhibitors have been designed to target key components of this pathway, such as PI3K and mTOR kinases.

Signaling Pathway: Lumican in Cancer

Lumican is a small leucine-rich proteoglycan that has been implicated in the regulation of cancer cell adhesion, migration, and invasion. In some cancers, lumican can promote tumorigenesis, while in others, it can have a tumor-suppressive role. The signaling pathways through which lumican exerts its effects are complex and can involve interactions with various cell surface receptors and modulation of downstream signaling cascades.

Antimicrobial Activity

The quinoline ring is a key pharmacophore in a number of antimicrobial agents. Derivatives of (2-Methylquinolin-4-yl)methanol have the potential to be developed into new antibacterial and antifungal drugs.

Quantitative Data for Quinoline Derivatives (Antimicrobial Activity)

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Quinoline-based hybrids | Staphylococcus aureus | 2 | [8] |

| Quinoline-based hybrids | Mycobacterium tuberculosis H37Rv | 10 | [8] |

| 2-sulfoether-4-quinolones | Staphylococcus aureus, Bacillus cereus | 0.8 (µM) | [6] |

| 4-hydroxy-2-quinolone analogs | Aspergillus flavus | 1.05 | |

| Methanol extract of Skimmia anquetilia | Pseudomonas aeruginosa | 2000 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Test compound (e.g., a derivative of (2-Methylquinolin-4-yl)methanol)

-

Bacterial strain

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties. They can modulate the production of inflammatory mediators and the activity of enzymes involved in the inflammatory response.

Quantitative Data for Quinoline Derivatives (Anti-inflammatory Activity)

| Compound/Derivative Class | Assay | IC₅₀ (µM) | Reference(s) |

| 2-(furan-2-yl)-4-(phenoxy)quinoline derivative | TNF-α formation inhibition | 2.3 | |

| 2-(furan-2-yl)-4-(phenoxy)quinoline derivative | β-glucuronidase release inhibition | 5.0 | |

| Methanol extract of Ficus pumila | Acetic acid-induced writhing inhibition | - |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity of a compound.

Materials:

-

Adherent cells (e.g., cancer cell line or normal cell line)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.

Conclusion

(2-Methylquinolin-4-yl)methanol is a valuable and versatile scaffold in medicinal chemistry. While direct biological data for this specific compound is sparse in the public literature, the extensive research on its derivatives clearly demonstrates the potential of the 2-methyl-4-substituted quinoline core in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of this compound, coupled with the numerous possibilities for chemical modification, makes it an attractive starting point for the generation of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the biological activities of (2-Methylquinolin-4-yl)methanol itself is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich medicinal chemistry of this promising heterocyclic compound.

References

- 1. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxy-2-methylquinoline 98.5 607-67-0 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 2-Methylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active compounds. Among its many derivatives, the 2-methylquinoline (quinaldine) core has garnered significant attention due to its versatile chemical reactivity and broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-methylquinoline derivatives, tailored for professionals in drug discovery and development. The document delves into key synthetic methodologies, presents quantitative biological data, and elucidates the mechanisms of action, offering a valuable resource for the exploration and exploitation of this important class of compounds.

A Rich History: From Coal Tar to Key Industrial Dyes

The journey of 2-methylquinoline is intrinsically linked to the history of quinoline itself. Initially isolated from coal tar in 1834, the precise structure of quinoline was a subject of debate until Wilhelm von Hofmann's work in the mid-19th century. The subsequent quest for synthetic routes to this novel heterocycle paved the way for the discovery of its methylated analogs.

The most pivotal advancements in the synthesis of 2-methylquinoline came in the 1880s with the development of the Skraup and Doebner-von Miller reactions. These methods, which are still in use today, allowed for the large-scale production of quinolines from simple aromatic amines.[1][2] The Doebner-von Miller reaction, in particular, which utilizes α,β-unsaturated carbonyl compounds, proved to be a direct and efficient route to 2-methylquinolines.[3]

The industrial significance of 2-methylquinoline derivatives was firmly established with the discovery of synthetic dyes. Notably, 2-methylquinoline is a key precursor in the synthesis of Quinoline Yellow WS (D&C Yellow 10), a widely used colorant in food, pharmaceuticals, and cosmetics.[4][5] The synthesis involves the condensation of 2-methylquinoline (quinaldine) with phthalic anhydride.[6] Another historically important dye derived from 2-methylquinoline is Pinacyanol, one of the first synthetic photographic sensitizers, discovered in the early 20th century.[7][8][9] Quinaldine Red, another derivative, has found utility as a pH indicator.[1][10]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the 2-methylquinoline core has been achieved through several classical and modern organic reactions. The following sections detail the most historically significant and widely employed methods.

The Doebner-von Miller Reaction

This reaction is a cornerstone for the synthesis of 2-methylquinolines and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3]

-

Reagents and Equipment:

-

Aniline

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

Zinc chloride

-

Sodium hydroxide solution

-

Round-bottom flask with reflux condenser and mechanical stirrer

-

Steam distillation apparatus

-

-

Procedure:

-

In a round-bottom flask, aniline is dissolved in aqueous hydrochloric acid to form aniline hydrochloride.

-

Zinc chloride is added as a catalyst.

-

The mixture is heated, and crotonaldehyde is added portion-wise while maintaining a controlled temperature.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is made strongly basic with a sodium hydroxide solution.

-

The 2-methylquinoline is then isolated and purified by steam distillation.

-

Diagram: Experimental Workflow for the Doebner-von Miller Synthesis of 2-Methylquinoline

Caption: A generalized workflow for the synthesis of 2-methylquinoline via the Doebner-von Miller reaction.

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[11] While the parent Skraup reaction yields quinoline, modifications using appropriate precursors can lead to 2-methylquinoline derivatives.

-

Reagents and Equipment:

-

Aniline

-

Glycerol

-

Sulfuric acid (concentrated)

-

Nitrobenzene

-

Ferrous sulfate (optional, to moderate the reaction)

-

Large round-bottom flask with a reflux condenser

-

-

Procedure:

-

Aniline and concentrated sulfuric acid are carefully mixed in a large round-bottom flask, with cooling.

-

Anhydrous glycerol and ferrous sulfate (if used) are added to the mixture.

-

Nitrobenzene is then added.

-

The mixture is heated gently to initiate the exothermic reaction. The external heat is removed, and the reaction is allowed to proceed.

-

After the initial vigorous reaction subsides, the mixture is heated under reflux for several hours.

-

The reaction mixture is cooled and diluted with water.

-

Unreacted nitrobenzene is removed by steam distillation.

-

The solution is then made alkaline with sodium hydroxide, and the quinoline product is isolated by steam distillation.

-

Diagram: Reaction Mechanism of the Skraup Synthesis

Caption: A simplified mechanism of the Skraup synthesis, starting from glycerol and aniline.

Biological Activities of 2-Methylquinoline Derivatives

2-Methylquinoline derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug development. The following sections summarize the quantitative data for their most prominent activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 2-methylquinoline derivatives against a variety of cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinolines | HeLa (Cervical) | 8.3 - 34.34 | [12] |

| 2-Arylquinolines | PC3 (Prostate) | 31.37 | [12] |

| Quinoline-Chalcone Hybrids | MCF-7 (Breast) | 2.2 - 15.4 | [13] |

| Quinoline-Chalcone Hybrids | Caco-2 (Colon) | 2.5 - 5.0 | [13] |

| 7-Alkoxy-4-aminoquinolines | Various | < 1.0 | [14] |

Antimicrobial Activity